2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic Acid
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Overview
Description
2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. These compounds contain a carboxylic acid chain linked to an indole ring. The indole nucleus is a significant structure in many bioactive molecules, contributing to various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid typically involves the reaction of 4,6-dichloroindole with a suitable amino acid precursor under controlled conditions. One common method involves the Fischer indole synthesis, where the indole ring is constructed from phenylhydrazine and an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the amino acid side chain.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in various biological processes and pathways.
Medicine: Investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid
- 2-amino-3-(1H-indol-3-yl)propanoic acid
- 2-amino-3-(4-hydroxyphenyl)-propanoic acid
Uniqueness
2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid is unique due to the presence of chlorine atoms at positions 4 and 6 of the indole ring. This substitution can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
144579-88-4 |
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Molecular Formula |
C11H10Cl2N2O2 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-6-2-7(13)10-5(1-8(14)11(16)17)4-15-9(10)3-6/h2-4,8,15H,1,14H2,(H,16,17) |
InChI Key |
XMTVKPLJEYGBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
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